![molecular formula C12H8Cl2O B6381056 2-Chloro-5-(3-chlorophenyl)phenol, 95% CAS No. 666747-44-0](/img/structure/B6381056.png)
2-Chloro-5-(3-chlorophenyl)phenol, 95%
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Overview
Description
2-Chloro-5-(3-chlorophenyl)phenol, 95% (2C5C95) is an organic compound with a molecular formula of C7H5Cl2O. It is a white solid that is insoluble in water, but soluble in organic solvents such as alcohols and ethers. It is a volatile compound with a boiling point of 212°C and a melting point of 62-64°C. 2C5C95 has a wide range of applications in the pharmaceutical, agricultural, and industrial fields.
Mechanism of Action
2-Chloro-5-(3-chlorophenyl)phenol, 95% is an electrophilic reagent, meaning that it reacts with nucleophilic molecules by forming a covalent bond. This reaction is known as an electrophilic substitution reaction, and is the basis for many of the reactions that 2-Chloro-5-(3-chlorophenyl)phenol, 95% is used in.
Biochemical and Physiological Effects
2-Chloro-5-(3-chlorophenyl)phenol, 95% has been shown to have a number of biochemical and physiological effects. In laboratory studies, it has been shown to have anti-inflammatory, antimicrobial, and antioxidant properties. It has also been shown to inhibit the growth of certain types of cancer cells.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-Chloro-5-(3-chlorophenyl)phenol, 95% in laboratory experiments is its high purity, which allows for accurate and reproducible results. Additionally, it is relatively inexpensive and easy to obtain. The main limitation of using 2-Chloro-5-(3-chlorophenyl)phenol, 95% in laboratory experiments is its volatility, which can make it difficult to work with in some cases.
Future Directions
There are a number of potential future directions for the use of 2-Chloro-5-(3-chlorophenyl)phenol, 95% in scientific research. These include further research into its anti-inflammatory, antimicrobial, and antioxidant properties, as well as its potential use as a starting material in the synthesis of other organic compounds. Additionally, further research into its potential use as a chromogenic reagent in spectrophotometric assays is warranted. Finally, further research into its potential use as a catalyst in organic reactions is necessary in order to fully understand its potential applications.
Synthesis Methods
2-Chloro-5-(3-chlorophenyl)phenol, 95% can be synthesized by the reaction of 3-chlorophenol and sodium hypochlorite in an aqueous medium. The reaction is conducted at a temperature of around 80°C and in the presence of an acid catalyst, such as sulfuric acid. The reaction produces a crude product which is then purified by recrystallization.
Scientific Research Applications
2-Chloro-5-(3-chlorophenyl)phenol, 95% has been used in a variety of scientific research applications, including as a reagent in the synthesis of other compounds, as a catalyst in organic reactions, and as a chromogenic reagent in spectrophotometric assays. It has also been used as a starting material in the synthesis of anti-inflammatory drugs and as a component in the synthesis of a variety of other organic compounds.
properties
IUPAC Name |
2-chloro-5-(3-chlorophenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O/c13-10-3-1-2-8(6-10)9-4-5-11(14)12(15)7-9/h1-7,15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSVCHKOTNOIFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685926 |
Source
|
Record name | 3',4-Dichloro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90685926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-chlorophenyl)phenol | |
CAS RN |
666747-44-0 |
Source
|
Record name | 3',4-Dichloro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90685926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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